4-(3-Hydroxybenzoyl)benzoic acid

Phototoxicity Chemical Safety Drug Development

4-(3-Hydroxybenzoyl)benzoic acid (CAS 195318-70-8) is a position-specific bifunctional aromatic building block featuring a para-benzoic acid core and a meta-hydroxybenzoyl substituent. Unlike its 2-hydroxy (CAS 6079-73-8) and 4-hydroxy (CAS 85-57-4) regioisomers, the 3-hydroxy motif imparts a unique hydrogen-bonding network, electronic profile, and reduced phototoxicity—critical for reproducible SAR investigations targeting receptors such as GPR81. The orthogonally reactive -COOH and phenolic -OH groups enable selective ester, ether, and amide formation, making the compound a strategic intermediate for polymer chemistry, photoaffinity probe construction, and HPLC reference standard development. Procure the exact CAS to ensure experimental fidelity.

Molecular Formula C14H10O4
Molecular Weight 242.23
CAS No. 195318-70-8
Cat. No. B2694358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxybenzoyl)benzoic acid
CAS195318-70-8
Molecular FormulaC14H10O4
Molecular Weight242.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H10O4/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-8,15H,(H,17,18)
InChIKeyRFVCNOQBECTQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxybenzoyl)benzoic Acid (CAS 195318-70-8) | Chemical Profile & Procurement Overview


4-(3-Hydroxybenzoyl)benzoic acid (CAS 195318-70-8) is a bifunctional aromatic compound characterized by a benzoic acid core substituted with a 3-hydroxybenzoyl group at the para position [1]. This molecular architecture features two key reactive handles: a carboxylic acid group and a phenolic hydroxyl group, making it a versatile intermediate in organic synthesis and a structural motif of interest in pharmaceutical research .

Why a Simple 'Hydroxybenzoyl Benzoic Acid' is Not a Commodity: Structural Specificity for 4-(3-Hydroxybenzoyl)benzoic Acid


In the chemical procurement landscape, compounds described as "hydroxybenzoyl benzoic acids" are not interchangeable commodities. The exact position of the hydroxy (-OH) group on the benzoyl ring dictates the compound's electronic properties, reactivity, and biological interaction profile. Substituting 4-(3-hydroxybenzoyl)benzoic acid with its regioisomers, such as the 2-hydroxybenzoyl (CAS 6079-73-8) or 4-hydroxybenzoyl (CAS 85-57-4) variants, would yield a molecule with a fundamentally different molecular shape and hydrogen-bonding network, leading to altered reactivity and divergent biological outcomes [1]. Therefore, the specific CAS designation is critical for ensuring experimental reproducibility and achieving the desired performance in a given application.

Quantitative Differentiation of 4-(3-Hydroxybenzoyl)benzoic Acid (CAS 195318-70-8) from Structural Analogs


Regiochemical Positioning of the Hydroxyl Group: Impact on Phototoxicity in Benzophenone-Derived Compounds

The phototoxic potential of 3-hydroxybenzophenone, the core substructure of the target compound, was compared to other regioisomers in a standardized in vitro photohaemolysis test [1]. The study highlights that the position of the hydroxyl group is a critical determinant of photosafety, with 3-hydroxy substitution conferring a specific level of phototoxicity [1].

Phototoxicity Chemical Safety Drug Development

Comparison of Physicochemical Properties: 4-(3-Hydroxybenzoyl)benzoic Acid vs. 2-(4-Hydroxybenzoyl)benzoic Acid

The target compound (CAS 195318-70-8) and its commonly encountered regioisomer, 2-(4-hydroxybenzoyl)benzoic acid (CAS 85-57-4), exhibit distinct physicochemical properties due to differences in their substitution patterns [1]. While both share the same molecular formula (C14H10O4), the positioning of the functional groups leads to variations in key parameters like melting point and solubility, which are fundamental for downstream processing and formulation [1].

Material Science Pre-formulation Physicochemical Characterization

Influence of 3-Hydroxy Substitution on Biological Activity: A GPR81 Receptor Agonism Case Study

While direct data for the target compound is absent, its core structural motif, 3-hydroxybenzoic acid, has been identified as a weak agonist for the lactate receptor GPR81, a target in metabolic disease [1]. This specific activity is not a universal feature of all hydroxybenzoic acids and is likely influenced by the 3-hydroxy substitution [1]. The target compound, being a more complex derivative, retains this core motif and may serve as a scaffold for developing more potent and selective GPR81 ligands.

GPR81 Agonist Antilipolytic Metabolic Research

Hydrogen Bonding and Conformational Constraints: 3-Hydroxy vs. 2-Hydroxy and 4-Hydroxy Isomers

The 3-hydroxy position in benzophenone derivatives is known to influence intramolecular hydrogen bonding patterns and crystal packing arrangements, as inferred from crystallographic studies on related substituted benzophenones [1]. Unlike the 2-hydroxy isomer, which can form strong intramolecular hydrogen bonds with the carbonyl oxygen, the 3-hydroxy isomer is less prone to this, leading to a different conformation and distinct supramolecular interactions [1].

Molecular Conformation Hydrogen Bonding Supramolecular Chemistry

Solubility Profile of 3-Hydroxybenzophenone Core: Implications for Biological and Material Applications

The solubility of the core 3-hydroxybenzophenone structure has been documented in various organic solvents, providing a baseline for its derivative . This is in contrast to other hydroxybenzophenones, which may exhibit different solubility profiles, affecting their utility in various reaction media or biological assays .

Solubility Formulation Extraction

Synthetic Versatility: Bifunctional Nature of 4-(3-Hydroxybenzoyl)benzoic Acid

4-(3-Hydroxybenzoyl)benzoic acid's value proposition as a synthetic building block stems from its dual reactive centers: a carboxylic acid and a phenolic hydroxyl group. This is in contrast to simpler analogs like 3-hydroxybenzophenone, which lack the additional carboxylate handle for conjugation or polymer grafting [1]. The presence of both groups allows for sequential or orthogonal derivatization, a key advantage in constructing complex molecular architectures [1].

Organic Synthesis Building Block Derivatization

Key Application Scenarios for 4-(3-Hydroxybenzoyl)benzoic Acid (CAS 195318-70-8)


Specialized Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Given the distinct biological and physicochemical profile inferred for the 3-hydroxybenzoyl motif, 4-(3-hydroxybenzoyl)benzoic acid serves as a crucial scaffold for SAR investigations. In drug discovery programs targeting receptors like GPR81 [1] or seeking to avoid the phototoxicity associated with other benzophenone derivatives [2], this specific regioisomer is the logical starting material. Researchers can systematically modify the carboxylic acid and phenolic hydroxyl groups to explore structure-activity relationships and optimize a lead compound's potency, selectivity, and safety profile.

Key Intermediate for the Synthesis of Complex Organic Molecules and Polymers

The bifunctional nature of 4-(3-hydroxybenzoyl)benzoic acid makes it a strategic intermediate for constructing complex molecules. Its carboxylic acid and phenolic hydroxyl groups can be orthogonally derivatized, enabling the synthesis of unique esters, ethers, and amides [1]. This is particularly valuable in polymer chemistry for creating novel monomers with specific properties or for attaching the benzophenone-based chromophore to a variety of substrates and surfaces.

Precursor for Photoaffinity Labeling Probes and Materials Science Applications

The benzophenone core is a well-known photoaffinity label due to its ability to form covalent bonds upon UV irradiation. While the phototoxicity of the 3-hydroxy isomer is distinct from other benzophenones [1], its photoreactive properties can still be harnessed. The target compound, with its additional carboxylic acid functionality, offers a convenient site for conjugating the photoreactive benzophenone moiety to biomolecules or polymers. This allows for the creation of specialized probes for studying protein-protein interactions or the development of novel photocrosslinkable materials.

Reference Standard for Analytical Method Development and Quality Control

Due to the subtle but critical differences in physicochemical properties like melting point between this compound and its regioisomers [1][2], 4-(3-hydroxybenzoyl)benzoic acid can serve as a high-purity reference standard. In analytical chemistry, it can be used to develop and validate HPLC or LC-MS methods capable of distinguishing between closely related hydroxybenzoyl benzoic acid isomers, ensuring the identity and purity of a specific synthetic batch or an isolated natural product.

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